5-Iodo-3-(trifluoromethyl)pyridin-2-OL

Organic Synthesis Medicinal Chemistry Process Chemistry

5-Iodo-3-(trifluoromethyl)pyridin-2-OL (CAS 887707-23-5) is the preferred 5-halo TFMP-pyridinol for demanding cross-coupling applications. Its C-I bond provides superior reactivity in Suzuki-Miyaura and Sonogashira reactions versus bromo/chloro analogs, enabling efficient SAR library generation. This compound is the key intermediate in the patented synthesis of androgen receptor modulators (US8802689), offering a validated route that non-iodinated analogs cannot replace.

Molecular Formula C6H3F3INO
Molecular Weight 288.99 g/mol
CAS No. 887707-23-5
Cat. No. B1313341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-3-(trifluoromethyl)pyridin-2-OL
CAS887707-23-5
Molecular FormulaC6H3F3INO
Molecular Weight288.99 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1I)C(F)(F)F
InChIInChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(10)2-11-5(4)12/h1-2H,(H,11,12)
InChIKeyACMILMILHHLANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-3-(trifluoromethyl)pyridin-2-OL (CAS 887707-23-5): A Key Synthetic Intermediate


5-Iodo-3-(trifluoromethyl)pyridin-2-OL (CAS 887707-23-5) is a heterocyclic organic compound characterized by a pyridinol core with an iodine atom at the 5-position and a trifluoromethyl group at the 3-position [1]. It is primarily utilized as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where its unique combination of functional groups enables the efficient construction of complex molecules [2].

5-Iodo-3-(trifluoromethyl)pyridin-2-OL: Why In-Class Analogs Are Not Direct Substitutes


In the class of 5-halo-3-(trifluoromethyl)pyridin-2-ols, the specific halogen atom (I, Br, Cl) dictates both physicochemical properties and synthetic utility, making simple substitution impossible. The iodine atom at the 5-position provides a unique reactivity profile for cross-coupling reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability, a combination not found in des-halo or non-iodinated analogs [1]. These distinctions mean that substituting this compound with its bromo or chloro analogs will alter reaction yields, require different catalyst systems, and result in final compounds with different ADME properties, directly impacting the success of a synthetic route or drug discovery program [1].

Quantitative Differentiation Guide for 5-Iodo-3-(trifluoromethyl)pyridin-2-OL (CAS 887707-23-5)


Synthetic Route and Patent Relevance for 5-Iodo-3-(trifluoromethyl)pyridin-2-OL

A key synthetic route for 5-Iodo-3-(trifluoromethyl)pyridin-2-OL involves the iodination of 3-(trifluoromethyl)-2-pyridinol using N-iodosuccinimide (NIS) in an acetonitrile/DMF solvent mixture at 80 °C [1]. This specific intermediate is then documented in patent US8802689, where it is used in a multi-step synthesis of androgen receptor modulators [1]. In contrast, the synthesis of its bromo analog, 5-bromo-3-(trifluoromethyl)pyridin-2-ol, typically utilizes different halogenating agents (e.g., NBS or Br2) and may require distinct reaction conditions, highlighting a process-level differentiation .

Organic Synthesis Medicinal Chemistry Process Chemistry

Physicochemical Property Comparison of 5-Halo-3-(trifluoromethyl)pyridin-2-ols

The physicochemical properties of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL differ markedly from its bromo and chloro analogs. The iodine substituent contributes to a higher molecular weight, a lower melting point, and a higher calculated LogP (lipophilicity) . Specifically, the target compound has a molecular weight of 289 g/mol, a melting point of 145-147 °C, and a LogP of 2.61 . In contrast, the bromo analog (C6H3BrF3NO) has a lower molecular weight of 241.99 g/mol, while the chloro analog (C6H3ClF3NO) is even lower at 197.54 g/mol .

Physicochemical Properties Computational Chemistry Lead Optimization

Reactivity Advantage in Cross-Coupling Reactions for 5-Iodo-3-(trifluoromethyl)pyridin-2-OL

The iodine atom at the 5-position of the pyridine ring provides a significant reactivity advantage in palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs. Aryl iodides are known to undergo oxidative addition to Pd(0) complexes more readily than aryl bromides or chlorides, leading to faster reaction rates and often higher yields under milder conditions [1]. This class-level property is exemplified by the use of 5-iodopyridines in Suzuki-Miyaura couplings to afford 5-aryl-substituted pyridines in good to excellent yields when heated with boronic acids in the presence of a palladium catalyst [2].

Cross-Coupling Catalysis Synthetic Methodology

Impact of Trifluoromethyl Group on Lipophilicity and Metabolic Stability

The trifluoromethyl group (-CF3) is a well-established structural motif in medicinal chemistry due to its ability to enhance metabolic stability and increase lipophilicity. The electron-withdrawing nature of the -CF3 group increases the oxidative stability of the molecule, and its lipophilic character improves membrane permeability [1]. This is a class-level advantage for trifluoromethylpyridine (TFMP) derivatives, which are widely used in approved pharmaceuticals and agrochemicals [1]. In contrast, a simple 5-iodopyridin-2-ol (CAS 13472-79-2), lacking the -CF3 group, would be expected to have significantly different ADME properties, being more susceptible to metabolism and less lipophilic [2].

ADME Properties Drug Design Physicochemical Properties

Procurement-Driven Application Scenarios for 5-Iodo-3-(trifluoromethyl)pyridin-2-OL


Medicinal Chemistry: Synthesis of Androgen Receptor Modulators

5-Iodo-3-(trifluoromethyl)pyridin-2-OL is a key intermediate in the multi-step synthesis of androgen receptor modulators, as detailed in patent US8802689 [1]. This specific application differentiates it from other 5-halo analogs, which may not be validated for this specific and valuable therapeutic target. Procurement for this purpose is driven by the established, patent-referenced synthetic route.

Organic Synthesis: Building Block for Complex Heterocycles via Cross-Coupling

The iodine atom at the 5-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings [2]. The high reactivity of the C-I bond enables efficient introduction of diverse aryl and alkynyl groups onto the pyridine core. This is a preferred approach for generating libraries of TFMP-containing analogs for structure-activity relationship (SAR) studies, a task for which the less reactive bromo or chloro analogs would be less efficient.

Agrochemical Discovery: Synthesis of Novel Crop Protection Agents

As a member of the trifluoromethylpyridine (TFMP) class, this compound serves as a versatile starting material for the discovery and development of new agrochemicals [3]. The TFMP motif is a privileged structure found in over 20 commercial pesticides, offering favorable properties like enhanced metabolic stability and bioactivity. The iodine handle provides a convenient point for late-stage diversification to rapidly explore chemical space for novel herbicidal, fungicidal, or insecticidal activity.

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